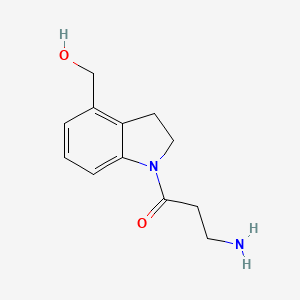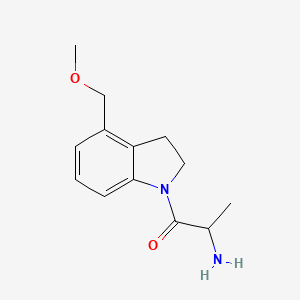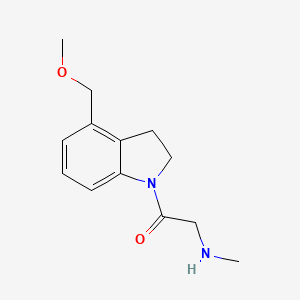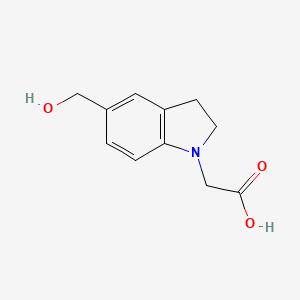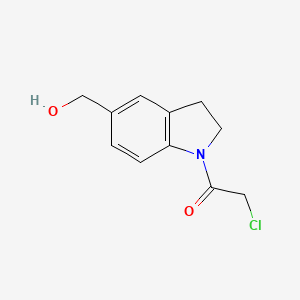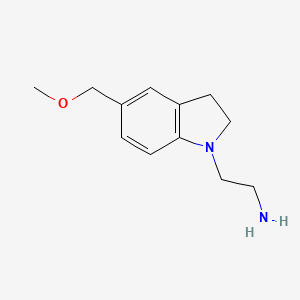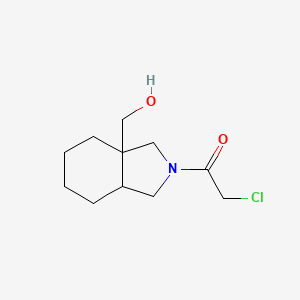
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
Vue d'ensemble
Description
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, commonly referred to as CHMP, is a chemical compound that has been studied for its potential applications in scientific research. CHMP is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. It is composed of a chlorine atom, a nitrogen atom, a pyridazinone ring, and a hydroxymethyl group. This compound has a wide range of potential uses in scientific research, ranging from biochemical and physiological applications to laboratory experiments.
Applications De Recherche Scientifique
Pharmaceutical Applications
Pyridazinone derivatives are known for their broad spectrum of biological activity and are widely used in pharmaceuticals . They have been reported to possess a variety of biological activities such as antidiabetic , anticancer , anti-AIDS , and cardiovascular effects .
Agrochemical Applications
These compounds exhibit useful plant growth regulating effects, which could be leveraged in the development of agrochemicals .
Anti-inflammatory and Analgesic Applications
Pyridazinones have been reported as analgesic and anti-inflammatory compounds, potentially offering treatments devoid of side effects .
Anticonvulsant and Cerebroprotective Applications
Some pyridazinone derivatives are known for their anticonvulsant and cerebroprotective properties, which could be useful in treating neurological disorders .
Antiasthmatic and Antimicrobial Applications
These derivatives may also serve as antiasthmatic and antimicrobial agents, expanding their utility in treating respiratory and infectious diseases .
Insecticidal Applications
The insecticidal properties of pyridazinone derivatives could be explored for pest control solutions .
Antiviral and Antitumor Applications
With antiviral and antitumor activities, these compounds could contribute to the development of new therapies for viral infections and cancer .
Cardiovascular Applications
Compounds like Levosimendan, Amipizone, Indolidan, Imazodan, and Pimobedan are examples of pyridazinones active as cardiotonic agents, indicating potential cardiovascular applications .
Propriétés
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-8(4-12-13-10(9)16)14-3-1-2-7(5-14)6-15/h4,7,15H,1-3,5-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOIDFLGRHIONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



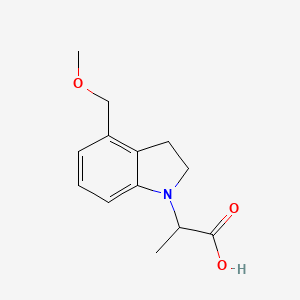

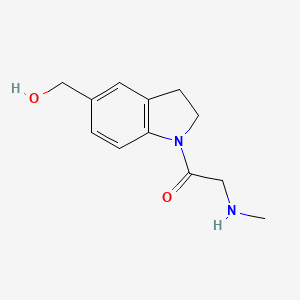

![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478515.png)
